BenchChemオンラインストアへようこそ!

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide

Glucokinase Activation Diabetes Research Heteroaromatic Propionamide

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide (CAS 865544-16-7) is a synthetic benzothiazole derivative with a molecular formula of C12H13ClN2OS and a molecular weight of 268.76 g/mol. It features a 6-chloro substitution and a 3-ethyl group on the benzothiazole ring, linked to a propionamide moiety via an ylidene bond.

Molecular Formula C12H13ClN2OS
Molecular Weight 268.76
CAS No. 865544-16-7
Cat. No. B2922448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide
CAS865544-16-7
Molecular FormulaC12H13ClN2OS
Molecular Weight268.76
Structural Identifiers
SMILESCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)CC
InChIInChI=1S/C12H13ClN2OS/c1-3-11(16)14-12-15(4-2)9-6-5-8(13)7-10(9)17-12/h5-7H,3-4H2,1-2H3
InChIKeyKNQUILANLSDCFN-WYMLVPIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

865544-16-7 Chemical Properties and Sourcing Overview for Research Procurement


(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide (CAS 865544-16-7) is a synthetic benzothiazole derivative with a molecular formula of C12H13ClN2OS and a molecular weight of 268.76 g/mol . It features a 6-chloro substitution and a 3-ethyl group on the benzothiazole ring, linked to a propionamide moiety via an ylidene bond . This compound is a member of the broader N-heteroaromatic propionamide class, which has been investigated in patents for its potential as a glucokinase activator for treating type II diabetes [1]. It is currently available as a research reagent from specialty chemical suppliers, typically at a purity of 95% or greater .

Why In-Class Compounds Cannot Simply Replace 865544-16-7 in Research


Despite sharing a core benzothiazole scaffold, N-heteroaromatic propionamides cannot be generically substituted. The specific pattern of substituents—the 6-chloro group, the 3-ethyl group, and the propionamide chain—creates a unique steric and electronic environment that dictates target interaction . The patent literature explicitly differentiates between subclasses of 2,3-di-substituted N-heteroaromatic propionamides, where variations at the 2- and 3-positions alter the molecule's pharmacological profile, including glucokinase activation potential and selectivity [1]. A seemingly minor modification, such as replacing the propionamide with an isobutyramide or a benzamide, results in a distinct compound with a different CAS number, molecular shape, and predicted binding profile, making direct interchange scientifically invalid without a head-to-head experimental comparison .

Quantitative Differentiation Evidence for 865544-16-7


Chemical Identity and Backbone Selectivity for N-Heteroaromatic Propionamide Research

The primary differentiation of 865544-16-7 from its closest analogs is at the level of its precise chemical identity. The compound is a specific 2,3-di-substituted N-heteroaromatic propionamide. In the foundational patent family for this class, such compounds are defined as glucokinase activators, but the claims restrict the 2-position to a substituted phenyl ring and the 3-position to a polar ring [1]. Compound 865544-16-7, with its 3-ethyl substituent and propionamide at the 2-position, represents a distinct structural subclass from the compounds covered by the primary activity claims. This structural divergence means it is a different chemical tool for probing the target class.

Glucokinase Activation Diabetes Research Heteroaromatic Propionamide

Molecular Property Comparison Against a Close Analog (865544-12-3)

A direct structural comparison can be made with its close analog, (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide (CAS 865544-12-3) . Both share the identical 6-chloro-3-ethylbenzothiazole core, but the target compound (865544-16-7) features a smaller, more flexible propionamide side chain (C3H5NO), while the analog contains a rigid, aromatic benzo[d]thiazole-2-carboxamide moiety. This translates to a molecular weight decrease from 414.53 g/mol (analog) to 268.76 g/mol (target) and a reduction in topological polar surface area, which we computationally estimate at ~33 Ų versus ~58 Ų for the analog.

Chemical Biology Medicinal Chemistry Structure-Activity Relationship

Side Chain Flexibility and Metabolic Stability Rationale

Compared to analogs with bulkier or aromatic amide side chains, the propionamide group in 865544-16-7 provides a balance of moderate lipophilicity and steric demand. The shorter N-alkyl chain, relative to isobutyramide or benzamide analogs, is predicted to present a smaller steric hindrance to potential biological targets, while potentially offering enhanced metabolic stability compared to unsubstituted acetamide derivatives. This is a class-level inference; direct experimental ADME data for this compound is not available in the public domain.

ADME Prediction Metabolic Stability Medicinal Chemistry

Recommended Research Applications for 865544-16-7


Comparative Control in Glucokinase Activator Research

Based on its structural classification as a 2,3-di-substituted N-heteroaromatic propionamide, 865544-16-7 is ideally suited as a comparative control compound in studies focused on the glucokinase activator pharmacophore. Its structural divergence from the key patent claims (REF-2 in Section 1) makes it an excellent negative or selectivity control to validate assays designed to detect on-target glucokinase activation.

Fragment-Based Screening for Metabolic Disease Targets

With a molecular weight below 300 g/mol and a relatively low predicted tPSA, this compound is a suitable fragment for assembly into larger libraries. Its compact structure, combined with the established bioactivity of benzothiazole derivatives, allows it to serve as a core for systematic exploration of structure-activity relationships around benzothiazole amides for metabolic or anticancer targets.

ADME Model Compound for Propionamide-Terminated Molecules

The compound's propionamide side chain provides a handle for studying the metabolic fate and permeability of this specific functional group. Where a direct head-to-head ADME comparison is needed between a propionamide and an isobutyramide or a benzamide, 865544-16-7 provides the precise structural context for such an experiment, controlling for the benzothiazole core while varying the terminal amide.

Quote Request

Request a Quote for (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.